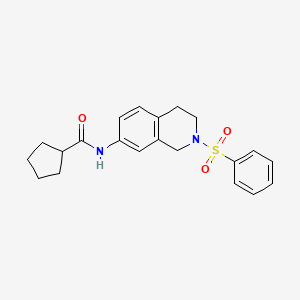

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains a phenylsulfonyl group, a tetrahydroisoquinoline group, and a cyclopentanecarboxamide group . These types of compounds are often used in medicinal chemistry research .

Synthesis Analysis

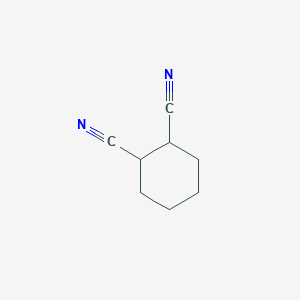

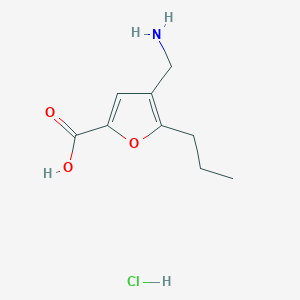

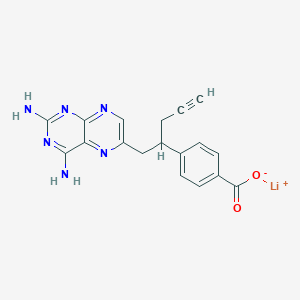

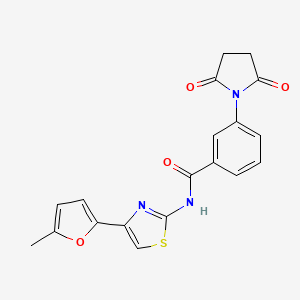

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including sulfonylation, amidation, and cycloaddition .Molecular Structure Analysis

The molecular structure of this compound likely involves multiple rings, including a phenyl ring (from the phenylsulfonyl group), a tetrahydroisoquinoline ring, and a cyclopentane ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, the sulfonyl group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Applications De Recherche Scientifique

Organocatalysis

N-(phenylsulfonyl)benzenesulfonamide (NPBSA): serves as an efficient organocatalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. Researchers have developed a mild and environmentally friendly protocol using NPBSA to construct these valuable heterocyclic compounds. Key features of this method include:

- Cost-effectiveness and safety : NPBSA offers a safer alternative to hazardous Lewis acid-catalyzed methods .

Electrophilicity and Nucleophilicity Studies

Researchers have investigated the electrophilicity and nucleophilicity of 2-phenylsulfonyl dienes, including NPBSA. These studies classify NPBSA as a strong electrophile and a moderate nucleophile based on global electrophilicity and nucleophilicity scales .

Heterocyclic Synthesis

NPBSA has been employed in heterocyclic synthesis. For instance:

- Synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles : NPBSA catalyzes the condensation of benzil, benzaldehyde derivatives, and ammonium acetate to yield these valuable compounds .

Drug Development

The imidazole scaffold, present in 2-aryl-4,5-diphenyl-1H-imidazoles, is associated with various pharmaceutical activities. These compounds exhibit anti-allergic, anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and α-glucosidase inhibitor properties. Researchers explore their potential as drug candidates .

Catalysis Beyond Imidazoles

While NPBSA’s primary application lies in imidazole synthesis, its acidic properties may find broader use in other transformations. Researchers continue to explore its catalytic potential.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species .

Mode of Action

It’s known that synthetic derivatives of similar compounds are often more effective in vitro than parent compounds due to stronger biological activities . These compounds contain two pharmacophore groups: a cinnamic acid moiety and benzenesulfonamide , which may interact with their targets to exert their effects.

Biochemical Pathways

Similar compounds have been shown to have significant antimicrobial, anticancer, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways related to these processes.

Result of Action

Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species . This suggests that the compound may have similar effects.

Action Environment

The effectiveness of similar compounds in vitro suggests that they may be stable and effective under a variety of conditions .

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUXDZLFUULQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)